

# 4-Phenylpyridin-3-ol CAS number and molecular weight

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## Compound of Interest

Compound Name: **4-Phenylpyridin-3-ol**

Cat. No.: **B009683**

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## In-Depth Technical Guide: 4-Phenylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Phenylpyridin-3-ol**, a heterocyclic compound of interest in medicinal chemistry. This document consolidates its fundamental chemical properties, synthesis methodologies, and potential relevance in drug discovery based on the activities of structurally related compounds.

## Core Compound Information

CAS Number: 101925-26-2[\[1\]](#)[\[2\]](#) Molecular Formula: C<sub>11</sub>H<sub>9</sub>NO Molecular Weight: 171.199 g/mol [\[2\]](#)

## Physicochemical Data

A summary of the key physicochemical properties of **4-Phenylpyridin-3-ol** is presented in the table below. These parameters are crucial for assessing its drug-likeness and behavior in biological systems.

Property	Value	Source
Molecular Weight	171.199 g/mol	<a href="#">[2]</a>
LogP	2.099	<a href="#">[2]</a>
Hydrogen Bond Acceptors	2	<a href="#">[2]</a>
Hydrogen Bond Donors	1	<a href="#">[2]</a>

## Synthesis of 4-Phenylpyridin-3-ol

The synthesis of phenylpyridine derivatives can be achieved through various modern organic chemistry reactions. While a specific, detailed protocol for the direct synthesis of **4-Phenylpyridin-3-ol** is not readily available in the public domain, plausible synthetic routes can be inferred from established methods for similar compounds, such as the Suzuki-Miyaura cross-coupling reaction.

## Conceptual Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, which is a common and effective method for creating carbon-carbon bonds between aromatic rings. This could be adapted for the synthesis of **4-Phenylpyridin-3-ol**, for instance, by coupling a protected 4-halopyridin-3-ol with phenylboronic acid.

Reaction Scheme:



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Figure 1: Conceptual Suzuki-Miyaura cross-coupling workflow.

#### Methodology:

- Reaction Setup: In an inert atmosphere (e.g., under Argon), a reaction vessel is charged with the protected 4-halopyridin-3-ol (1 equivalent), phenylboronic acid (1.5 equivalents), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 equivalents), and a suitable base, for example, potassium carbonate (2 equivalents).
- Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution, is added.
- Reaction Execution: The reaction mixture is heated to a temperature ranging from 80°C to 110°C and stirred vigorously for a period of 12 to 24 hours.
- Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield the protected **4-Phenylpyridin-3-ol**.
- Deprotection: The protecting group is removed under appropriate conditions to afford the final product, **4-Phenylpyridin-3-ol**.

## Potential Applications in Drug Development

While specific biological activities for **4-Phenylpyridin-3-ol** are not extensively documented, the broader class of phenylpyridine and pyridin-3-ol derivatives has shown significant potential in various therapeutic areas. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

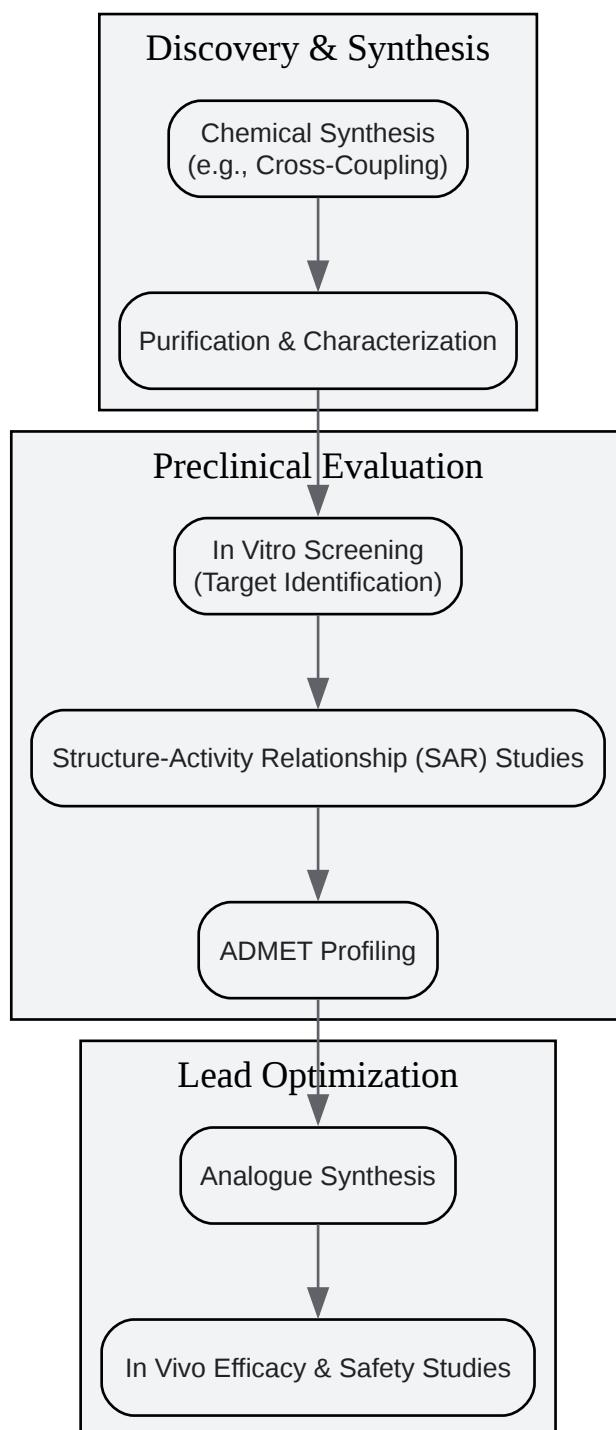
## Context from Related Compounds:

- Neurological Disorders: Structurally similar compounds, such as 4-methyl-3-phenylpyridine, are utilized as key intermediates in the synthesis of nicotinic receptor modulators for potential treatments of neurological disorders like Alzheimer's and schizophrenia.[3]
- Cancer: Pyridine derivatives have been investigated as anticancer agents. For instance, certain pyridine analogues have shown inhibitory activity against cancer cell lines.
- Inflammation and Pain: The pyridine nucleus is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).
- Infectious Diseases: Various pyridine derivatives have been explored for their antibacterial and antifungal properties.

The presence of both a phenyl group and a hydroxyl group on the pyridine ring of **4-Phenylpyridin-3-ol** provides opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties for various biological targets.

## Logical Relationships in Drug Discovery

The process of developing a compound like **4-Phenylpyridin-3-ol** into a therapeutic agent involves a series of interconnected stages, from initial synthesis to preclinical and clinical evaluation.



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Figure 2: A simplified workflow for drug discovery and development.

This guide serves as a foundational resource for researchers interested in **4-Phenylpyridin-3-ol**. Further experimental investigation is warranted to fully elucidate its synthetic pathways and explore its potential as a scaffold in the development of novel therapeutics.

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## References

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